molecular formula C10H11ClO2 B2816272 3-(2-Chlorophenyl)butanoic acid CAS No. 24552-29-2

3-(2-Chlorophenyl)butanoic acid

Cat. No.: B2816272
CAS No.: 24552-29-2
M. Wt: 198.65
InChI Key: CKWWFOQNAJIDND-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid where a 2-chlorophenyl group is attached to the third carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chlorophenyl)butanoic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. Another method involves the use of 1,1’-carbonyldiimidazole in N,N-dimethylformamide at room temperature, followed by reaction with 5-(aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride and triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylbutanoic acids with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)butanoic acid
  • 3-(2-Fluorophenyl)butanoic acid
  • 3-(2-Bromophenyl)butanoic acid

Uniqueness

3-(2-Chlorophenyl)butanoic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom’s position and electronic effects can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-(2-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWFOQNAJIDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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